![molecular formula C9H8ClNOS B1425528 2-Chloro-N-thiobenzoyl-acetamide CAS No. 1208081-70-2](/img/structure/B1425528.png)
2-Chloro-N-thiobenzoyl-acetamide
Overview
Description
2-Chloro-N-thiobenzoyl-acetamide (2-CTBA) is a versatile and widely used reagent in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a useful reagent for the synthesis of organic compounds, as well as for a variety of biochemical and physiological studies. 2-CTBA is also known as 2-chloro-N-thiobenzoylacetamide, 2-chloro-N-thiobenzamide, or 2-chloro-N-benzoylthioacetamide.
Scientific Research Applications
Antibacterial Agents
2-Chloro-N-thiobenzoyl-acetamide derivatives have been synthesized and studied for their potential as antibacterial agents . These compounds have shown a broad spectrum of activity against various microorganisms, including both Gram-positive and Gram-negative bacteria . The presence of the benzothiazole moiety, which is known for its antibacterial properties, contributes to the efficacy of these derivatives.
Anticonvulsant Agents
Research has indicated that derivatives of 2-Chloro-N-thiobenzoyl-acetamide can act as anticonvulsant agents . Specific derivatives have been synthesized and characterized, showing promising results in in vivo anticonvulsant and acute toxicity screenings . These findings suggest potential applications in the treatment of epilepsy and other seizure disorders.
Pharmaceutical Synthesis
The compound is used in the synthesis of various pharmaceuticals , particularly those containing the benzothiazole pharmacophore. This pharmacophore is present in many drugs due to its diverse biological properties, which include anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities .
Material Sciences
In material sciences, 2-Chloro-N-thiobenzoyl-acetamide is utilized for its unique structural properties. It serves as a building block for creating novel materials with potential applications in various industries, including electronics and biotechnology .
Agrochemical Research
The compound plays a role in agrochemical research , where it is used to develop new pesticides and herbicides. Its derivatives can act as plant growth regulators, offering a way to enhance agricultural productivity and manage pests effectively .
Biochemical Processes
2-Chloro-N-thiobenzoyl-acetamide derivatives are significant in biochemical processes. They are involved in the synthesis of DNA and RNA due to their aromatic heterocycles, which are essential constituents of living cells .
properties
IUPAC Name |
N-(benzenecarbonothioyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCAGMQWBZZQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-thiobenzoyl-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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